Sulfide, allyl pentyl
Description
Contextual Significance of Organosulfur Compounds in Modern Chemistry
Organosulfur compounds, a class of organic compounds containing a carbon-sulfur bond, are integral to numerous areas of scientific research and industry. chemeo.comdcceew.gov.au Their significance stems from their wide-ranging applications and presence in both natural and synthetic materials. chemeo.comscbt.com In nature, organosulfur compounds are vital for life, appearing in essential amino acids like cysteine and methionine, as well as in coenzymes and vitamins. chemicalbook.comlookchem.com They are the source of the characteristic flavors and odors of foods such as garlic and onions. lookchem.com
In the realm of synthetic chemistry, these compounds serve as versatile building blocks and intermediates for creating new and complex molecules. scbt.comnist.gov Their applications are extensive, spanning the development of pharmaceuticals, agrochemicals, and advanced materials. chemeo.comdcceew.gov.au For instance, many life-saving antibiotics, including penicillin and sulfa drugs, are organosulfur compounds. chemicalbook.com Furthermore, the unique electronic properties of certain organosulfur molecules have led to their use in materials science for developing conducting polymers and other specialized materials. nist.gov The study of organosulfur chemistry continues to be a dynamic field, with ongoing research into new synthetic methods and applications. scbt.com
Structural Characteristics and Nomenclature of Allyl Pentyl Sulfide (B99878)
Allyl pentyl sulfide, also known by its IUPAC name 4-thia-1-nonene, is an aliphatic sulfide. chemeo.com Its structure consists of an allyl group (a three-carbon chain with a double bond) and a pentyl group (a five-carbon saturated chain) linked by a sulfur atom. This structure classifies it as a thioether. The compound is a liquid, and its properties are determined by the interplay of the flexible alkyl chain, the reactive allyl group, and the central sulfur atom.
Below is a table summarizing the key chemical and physical properties of allyl pentyl sulfide.
| Property | Value |
| IUPAC Name | 4-thia-1-nonene chemeo.com |
| Synonym | Allyl pentyl sulfide chemeo.com |
| CAS Number | 3393-13-3 |
| Molecular Formula | C₈H₁₆S chemeo.com |
| Molecular Weight | 144.28 g/mol chemeo.com |
| Normal Boiling Point | 447.90 K chemeo.com |
This table is interactive. Click on the headers to sort the data.
Historical Developments in the Study of Aliphatic Sulfides
The scientific investigation of sulfur-containing organic compounds has a history stretching back to the 19th century. The first laboratory preparation of simple thiols, the precursors to many sulfides, was recorded in 1834. lookchem.com Significant contributions from chemists in that era laid the groundwork for understanding the synthesis and reactivity of these molecules. nist.gov
Early studies also identified aliphatic sulfides as naturally occurring components in fossil fuels like crude oil. chemicalbook.com Research into the geochemistry of petroleum revealed that the concentration and type of sulfur compounds, including aliphatic sulfides, evolve based on the geologic age and thermal history of the oil. These studies showed that aliphatic sulfur compounds are among the less thermally stable components and are often lost during the maturation of crude oil. This historical context highlights the dual role of aliphatic sulfides as subjects of both fundamental synthetic chemistry and natural product investigation from the earliest days of organic chemistry.
Structure
3D Structure
Properties
CAS No. |
3393-13-3 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
1-prop-2-enylsulfanylpentane |
InChI |
InChI=1S/C8H16S/c1-3-5-6-8-9-7-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
AMSGWDQTSUNZMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Allyl Pentyl Sulfide and Its Analogues
Diverse Synthetic Routes to Allyl Pentyl Sulfide (B99878)
The construction of the allyl pentyl sulfide molecule hinges on the formation of a thioether linkage between an allyl group and a pentyl group. Modern organic synthesis offers a toolkit of reactions to achieve this transformation, ranging from classical nucleophilic substitution to more contemporary "click" chemistry and metal-catalyzed cross-coupling reactions.
Direct Alkylation of Thiols with Allylic Halides
A common and straightforward method for the synthesis of allyl sulfides is the direct alkylation of a thiol with an allylic halide. nih.gov In the context of allyl pentyl sulfide, this involves the reaction of pentanethiol with an allyl halide (e.g., allyl chloride, allyl bromide, or allyl iodide). This reaction is a classic example of a nucleophilic substitution, specifically an SN2 reaction, where the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon of the allylic halide and displacing the halide leaving group.
The reaction is typically carried out in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily reacts with the allylic halide. The choice of base and solvent can influence the reaction rate and yield.
Table 1: Common Bases and Solvents for Direct Alkylation of Thiols
| Base | Solvent | Typical Reaction Conditions |
| Sodium Hydroxide (NaOH) | Ethanol, Water | Room temperature to reflux |
| Potassium Carbonate (K₂CO₃) | Acetone, Dimethylformamide (DMF) | Room temperature to 60 °C |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), DMF | 0 °C to room temperature |
| Triethylamine (Et₃N) | Dichloromethane (DCM), Acetonitrile | Room temperature |
The general reaction scheme is as follows:
CH₃(CH₂)₄SH + CH₂=CHCH₂X + Base → CH₃(CH₂)₄SCH₂CH=CH₂ + Base·HX
Where X = Cl, Br, I
Thiol-Ene Click Chemistry Approaches
Thiol-ene "click" chemistry has emerged as a powerful and highly efficient method for the formation of carbon-sulfur bonds. wikipedia.orgalfa-chemistry.com This reaction involves the addition of a thiol across a double bond, and it can be initiated by either a radical or a nucleophilic pathway. wikipedia.orgalfa-chemistry.com For the synthesis of allyl pentyl sulfide, this would involve the reaction of pentanethiol with an allyl-containing compound. However, the typical thiol-ene reaction involves the addition of a thiol to an alkene.
The radical-mediated thiol-ene reaction is particularly noteworthy for its high yields, stereoselectivity, and rapid reaction rates. wikipedia.org It proceeds via an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org The reaction can be initiated by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.org This radical then adds to the alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. wikipedia.org
The general mechanism for the radical-mediated thiol-ene reaction is:
Initiation: R-SH + Initiator → R-S•
Propagation: R-S• + CH₂=CH-R' → R-S-CH₂-C•H-R'
Chain Transfer: R-S-CH₂-C•H-R' + R-SH → R-S-CH₂-CH₂-R' + R-S•
This approach offers a robust and versatile method for the synthesis of thioethers under mild conditions. alfa-chemistry.com
Metal-Catalyzed Coupling Reactions for C-S Bond Formation
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the C-S bond. nih.govnih.gov Various metals, such as palladium, nickel, copper, and iron, have been shown to effectively catalyze the coupling of thiols with various organic electrophiles to form sulfides. nih.govnih.govuu.nlresearchgate.net
In the context of synthesizing allyl pentyl sulfide, a metal-catalyzed approach could involve the reaction of pentanethiol with an allylic substrate, such as an allylic acetate (B1210297) or carbonate, in the presence of a suitable metal catalyst and ligand. organic-chemistry.org
Table 2: Examples of Metal-Catalyzed C-S Bond Formation for Allylic Sulfides
| Catalyst System | Allylic Substrate | Thiol | Key Features |
| Palladium complexes (e.g., Pd(PPh₃)₄) | Allylic acetates, carbonates | Alkyl and aryl thiols | High efficiency and functional group tolerance. rsc.org |
| Nickel complexes (e.g., Ni(0) with P(OEt)₃) | Allylic acetates | Alkyl and aryl thiols | Promotes reaction with retention of configuration. organic-chemistry.org |
| Copper salts (e.g., CuI) | Allyl halides | Aryl thiols | Often ligand-free and cost-effective. uu.nl |
| Iron salts (e.g., FeCl₃) | Allylic alcohols | Aryl thiols | Can proceed via allylic substitution. researchgate.net |
These metal-catalyzed methods often offer advantages in terms of mild reaction conditions, high yields, and broad substrate scope. nih.gov The choice of catalyst and ligand is crucial for achieving high selectivity and efficiency.
Precursor Chemistry and Retrosynthetic Analysis for Allyl Pentyl Sulfide Synthesis
A retrosynthetic analysis of allyl pentyl sulfide reveals two primary building blocks: a pentanethiol unit and an allyl unit. The successful synthesis of the target molecule relies on the efficient preparation of these key precursors.
Preparation of Pentanethiol (n-pentanethiol) and its Derivatives
1-Pentanethiol (B94126) is a key precursor for the synthesis of allyl pentyl sulfide. chemicalbook.comchemicalbook.com It is a colorless to light-yellow liquid with a characteristic unpleasant odor. chemicalbook.comguidechem.com
Table 3: Physicochemical Properties of 1-Pentanethiol
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂S | chemicalbook.comnist.gov |
| Molecular Weight | 104.21 g/mol | chemicalbook.comnist.gov |
| Boiling Point | 126 °C | chemicalbook.com |
| Density | 0.84 g/mL at 25 °C | chemicalbook.com |
| CAS Number | 110-66-7 | chemicalbook.comnist.gov |
A common laboratory and industrial synthesis of 1-pentanethiol involves the reaction of n-pentyl alcohol with hydrogen sulfide in the presence of a catalyst, such as thorium dioxide. chemicalbook.comchemicalbook.com
Another synthetic route involves the reaction of an n-amyl thiocyanate (B1210189) with a reducing agent. chemicalbook.com Additionally, the reaction of 1-bromopentane (B41390) with sodium hydrosulfide (B80085) can also yield 1-pentanethiol.
Synthesis of Allylic Halides and Other Allyl-Containing Precursors
Allylic halides are versatile electrophiles used in a variety of organic transformations, including the synthesis of allyl sulfides. scispace.com The most common allylic halides are allyl chloride, allyl bromide, and allyl iodide.
A general method for the preparation of allylic halides is the halogenation of allylic alcohols. scispace.com This can be achieved using various reagents, such as thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides.
Another significant route to allylic halides is the radical halogenation of alkenes at high temperatures. libretexts.org For instance, the large-scale production of allyl chloride is achieved through the radical chlorination of propene at around 400°C. libretexts.org
Furthermore, allylic halides can be synthesized from carbonyl compounds through a multi-step sequence involving olefination, reduction, and subsequent halogenation. scispace.com Metal-mediated reactions, for example, using niobium pentahalides with allylic alkoxides, also provide a direct route to allylic halides. scispace.com
Table 4: Common Methods for the Synthesis of Allylic Halides
| Starting Material | Reagent(s) | Product |
| Allyl Alcohol | SOCl₂, PBr₃ | Allyl Chloride, Allyl Bromide |
| Propene | Cl₂ (high temp.) | Allyl Chloride |
| Aldehydes/Ketones | 1. Olefination 2. Reduction 3. Halogenation | Allylic Halide |
| Allylic Alkoxides | NbCl₅, NbBr₅ | Allylic Chloride, Allyl Bromide |
The availability of these precursors is crucial for the successful implementation of the synthetic strategies discussed for the preparation of allyl pentyl sulfide.
Sustainable and Green Chemistry Principles in Sulfide Synthesis
The growing emphasis on environmental stewardship in the chemical industry has propelled the adoption of green chemistry principles in the synthesis of compounds like allyl pentyl sulfide. yale.edunih.gov These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. solubilityofthings.com The application of these tenets to the synthesis of allyl pentyl sulfide offers significant advantages in terms of environmental impact and economic viability.
Solvent-Free and Supported Catalysis in Allyl Pentyl sulfide Preparation
Traditional organic syntheses often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. skpharmteco.com A key development in the green synthesis of allyl pentyl sulfide is the move towards solvent-free reaction conditions. tandfonline.com One such approach involves the direct reaction of allylic alcohols with thiols under microwave irradiation without any solvent, a method that can be applied to the synthesis of allyl pentyl sulfide. tandfonline.com This technique not only eliminates the need for solvents but also often leads to shorter reaction times and higher yields. tandfonline.com
Another significant advancement is the use of heterogeneous or supported catalysts. acs.org These catalysts are physically distinct from the reaction mixture, allowing for easy separation and recycling, which aligns with the green chemistry principle of waste prevention. yale.edunih.gov For the synthesis of thioethers like allyl pentyl sulfide, amorphous solid acid catalysts, such as silica-alumina, have shown excellent activity and selectivity even under solvent-free conditions. nih.govd-nb.info The use of such catalysts avoids the generation of harmful metal waste associated with some traditional coupling methods. nih.gov
Table 1: Comparison of Catalytic Systems for Thioether Synthesis
| Catalyst System | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Lewis Acids | Often requires organic solvents | High activity and selectivity | Difficult to separate and recycle |
| Amorphous Solid Acids (e.g., Silica-Alumina) | Solvent-free, elevated temperatures | Easy to separate, reusable, high selectivity | May require higher temperatures |
| Microwave-Assisted (Catalyst-Free) | Solvent-free, microwave irradiation | Rapid reaction times, no catalyst needed | Specialized equipment required |
Atom Economy and Reaction Efficiency Considerations in Allyl Pentyl Sulfide Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comnih.gov Synthetic routes with high atom economy maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. yale.edujocpr.com
For the synthesis of allyl pentyl sulfide, addition reactions are generally more atom-economical than substitution reactions, which often generate stoichiometric byproducts. nih.gov For instance, the direct addition of pentanethiol to an activated allyl source would have a higher theoretical atom economy than a Williamson ether-type synthesis involving an allyl halide and a pentyl thiolate, which produces a salt byproduct.
To further enhance reaction efficiency, optimizing reaction conditions such as temperature, pressure, and catalyst choice is crucial. solubilityofthings.com The goal is to achieve high conversion of reactants and high selectivity for allyl pentyl sulfide, thereby reducing the need for extensive purification and minimizing the generation of side products. The use of catalytic reagents is inherently more atom-economical than stoichiometric reagents. yale.edu
Table 2: Atom Economy of Different Synthetic Routes to Allyl Pentyl Sulfide
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|
| Thiol-ene Addition | Allyl alcohol, Pentanethiol | Allyl pentyl sulfide | Water | High |
| Williamson-type Synthesis | Allyl bromide, Sodium pentanethiolate | Allyl pentyl sulfide | Sodium bromide | Lower |
Derivatization and Functionalization Strategies for Allyl Pentyl Sulfide
The molecular structure of allyl pentyl sulfide, with its reactive allyl group and the sulfur atom capable of existing in different oxidation states, offers numerous possibilities for derivatization and functionalization. nih.gov These transformations are valuable for creating a diverse range of analogues and homologues with potentially new properties and applications.
Selective Oxidation to Sulfoxides and Sulfones
The sulfur atom in allyl pentyl sulfide can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as sulfoxides and sulfones often exhibit different chemical and physical properties compared to the parent sulfide. The selective oxidation can be achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. nih.gov
The degree of oxidation can often be controlled by the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.orgorganic-chemistry.org For instance, the use of one equivalent of an oxidizing agent under mild conditions typically favors the formation of the sulfoxide. nih.gov In contrast, employing an excess of the oxidant or more forcing conditions will lead to the sulfone. organic-chemistry.org Catalytic systems, such as those based on tantalum carbide or niobium carbide, can provide high selectivity for either the sulfoxide or the sulfone when using hydrogen peroxide as the oxidant. organic-chemistry.orgorganic-chemistry.org A catalyst-free approach using oxone in different solvents has also been shown to selectively produce either the sulfoxide (in ethanol) or the sulfone (in water). rsc.org
Table 3: Oxidation Products of Allyl Pentyl Sulfide
| Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Allyl pentyl sulfoxide | Hydrogen peroxide (1 eq.) | Catalytic (e.g., Sc(OTf)3), room temperature |
| Allyl pentyl sulfone | Hydrogen peroxide (>2 eq.) | Catalytic (e.g., niobium carbide), elevated temperature |
| Allyl pentyl sulfoxide | Oxone | Ethanol, mild conditions |
Functional Group Transformations of Allyl and Pentyl Moieties
Both the allyl and pentyl groups in allyl pentyl sulfide are amenable to a variety of functional group transformations. The double bond of the allyl group is a key site for reactivity, allowing for reactions such as hydrogenation to form pentyl propyl sulfide, or addition reactions across the double bond to introduce new functional groups. solubilityofthings.com Epoxidation of the double bond, for instance, would yield an oxirane that can be further functionalized.
The pentyl group, being an alkyl chain, is generally less reactive. However, under appropriate conditions, such as free-radical halogenation, it is possible to introduce functional groups onto the pentyl chain, which can then serve as a handle for further derivatization.
Synthesis of Allyl Pentyl Sulfide Analogues and Homologues
The synthesis of analogues and homologues of allyl pentyl sulfide can be achieved by varying the structure of the reactants. For example, using different thiols (e.g., hexanethiol, cyclohexanethiol) in the reaction with an allyl source would produce homologues and analogues with different alkyl groups. Similarly, employing substituted allyl precursors (e.g., crotyl alcohol, cinnamyl alcohol) would lead to analogues with modified allyl moieties. pharmatutor.orgorganic-chemistry.org
The development of robust synthetic methods for thioethers, such as the nickel-catalyzed reaction of allylic acetates with thiols, allows for the creation of a wide library of allyl pentyl sulfide analogues with a high degree of control over the final structure. organic-chemistry.org
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Allyl pentyl sulfide |
| Allyl alcohol |
| Pentanethiol |
| Allyl bromide |
| Sodium pentanethiolate |
| Allyl acetate |
| Allyl pentyl sulfoxide |
| Allyl pentyl sulfone |
| Pentyl propyl sulfide |
| Hexanethiol |
| Cyclohexanethiol |
| Crotyl alcohol |
| Cinnamyl alcohol |
| Hydrogen peroxide |
| Tantalum carbide |
| Niobium carbide |
| Oxone |
| Acetic acid |
| Sodium bromide |
| Water |
| Ethanol |
| Silica |
| Alumina |
Mechanistic Investigations of Allyl Pentyl Sulfide Reactivity
Reaction Pathways Involving the Allyl Functionality
The allyl group in allyl pentyl sulfide (B99878) is a primary site for a variety of chemical transformations, including radical reactions and pericyclic rearrangements.
Allyl sulfides can participate in radical reactions, often initiated by radical initiators or light. These reactions can lead to addition-fragmentation chain transfer (AFT) processes, which have implications for polymer chemistry. researchgate.net For instance, the thiyl radical generated from an allyl sulfide can add to a monomer, and the resulting radical can then fragment, leading to controlled polymerization. researchgate.net This behavior is leveraged in reversible addition-fragmentation chain transfer (RAFT) polymerization to synthesize polymers with controlled molecular weights and architectures. researchgate.net
The polymerization of monomers containing allyl sulfide units can be initiated under free-radical conditions. For example, cyclic allyl sulfides have been shown to undergo radical ring-opening polymerization. researchgate.netrsc.org While allyl pentyl sulfide itself is not cyclic, the reactivity of its allyl group is pertinent. In the presence of radical initiators, allyl pentyl sulfide could potentially co-polymerize with other monomers, incorporating the pentyl sulfide moiety into the polymer chain. The general mechanism involves the addition of a propagating radical to the double bond of the allyl group. researchgate.net
Garlic essential oil, which is rich in allyl sulfides, can be polymerized through a process similar to inverse vulcanization to form renewable adhesives. rsc.org This suggests that under thermal conditions, the allyl groups of allyl pentyl sulfide could undergo radical-mediated polymerization.
Allyl sulfides are known to undergo pericyclic reactions, most notably sigmatropic rearrangements. The researchgate.netresearchgate.net-sigmatropic rearrangement, also known as the thio-Claisen rearrangement, is a characteristic reaction of allyl aryl sulfides and can also occur with allyl alkyl sulfides under certain conditions. msu.eduresearchgate.net In this concerted process, the allyl group migrates from the sulfur atom to an adjacent carbon atom, leading to a structural isomer. For allyl pentyl sulfide, a researchgate.netrsc.org-sigmatropic rearrangement is also a possibility, particularly if a sulfonium ylide intermediate is formed. msu.edursc.org
These rearrangements are thermally or catalytically induced and proceed through a cyclic transition state. The equilibrium of the rearrangement is influenced by the relative thermodynamic stabilities of the starting material and the product. Computational studies on analogous systems like allyl phenyl sulfide have been used to investigate the energy profiles of these transformations. researchgate.net
An allylic rearrangement, or allylic shift, can also occur where a reaction at a position adjacent to the double bond results in the shifting of the double bond. wikipedia.org This is common in nucleophilic substitution reactions of allylic compounds. wikipedia.orgacs.org
Nucleophilic and Electrophilic Characteristics of the Sulfur Atom
The sulfur atom in allyl pentyl sulfide possesses a lone pair of electrons, making it nucleophilic. It can react with electrophiles such as alkyl halides in SN2 reactions to form sulfonium salts. libretexts.org The reactivity of the sulfur atom as a nucleophile is a fundamental aspect of sulfide chemistry.
Conversely, the sulfur atom can also exhibit electrophilic character, particularly after being transformed into a better leaving group. For instance, oxidation of the sulfide to a sulfoxide (B87167) or sulfone enhances the electrophilicity of the adjacent carbon atoms. The sulfur atom in a sulfonium salt is also part of an excellent leaving group. libretexts.org
The nucleophilicity of the sulfur allows it to participate in metal-catalyzed cross-coupling reactions. For example, nickel(0) complexes can catalyze the reaction of allylic acetates with thiols to form allylic sulfides. organic-chemistry.org While this describes the synthesis of allyl sulfides, it also informs on the nucleophilic nature of the sulfur-containing precursor.
Stereochemical Aspects of Allyl Pentyl Sulfide Reactions
Reactions involving the chiral center that can be generated at the α-carbon to the sulfur or at the carbons of the allyl group can exhibit specific stereochemical outcomes. For instance, in nucleophilic substitution reactions at the allylic position, both SN2 and SN2' pathways are possible. acs.org The SN2 reaction proceeds with inversion of configuration at the electrophilic carbon, while the SN2' reaction, an attack at the γ-carbon of the allyl system, also has stereochemical implications. acs.orgucsd.edu
The stereochemistry of allylation reactions involving cyclic α-sulfinyl radicals has been shown to be influenced by the presence of diarylureas. acs.org While this is a more complex system, it highlights that radical reactions involving the allyl sulfide moiety can be subject to stereocontrol.
For pericyclic reactions like the thio-Claisen rearrangement, the stereochemistry is often well-defined and dictated by the suprafacial-suprafacial topology of the cyclic transition state.
Theoretical and Computational Chemistry Approaches to Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of reactions involving allyl sulfides.
DFT calculations have been employed to study the reactivity of allyl sulfides in various contexts. For example, the mechanism of the OH-initiated oxidation of allyl methyl sulfide has been investigated, revealing complex reaction pathways and intermediates. rsc.org Such studies provide insights into the atmospheric chemistry of volatile organosulfur compounds.
DFT has also been used to rationalize the mechanism and chemoselectivity of gold-catalyzed reactions of diazoesters with allyl-functionalized sulfides. rsc.org These calculations have shown a preference for a researchgate.netrsc.org-sigmatropic rearrangement via a free ylide intermediate. rsc.org
Furthermore, theoretical studies on the thermal transformations of allyl phenyl sulfide have been conducted using DFT to calculate the energy profiles of rearrangement reactions. researchgate.net These computational investigations help in understanding the feasibility of different reaction pathways and the structures of transition states. DFT has also been applied to study the structure and reactivity of transition metal sulfide catalysts, which are important in industrial processes like hydrodesulfurization. dtu.dk Although not directly on allyl pentyl sulfide, these studies on related molecules provide a strong theoretical framework for predicting its reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules, offering insights into their conformational preferences and the intricate web of intermolecular interactions that govern their behavior in various environments. For allyl pentyl sulfide, MD simulations, complemented by quantum chemical calculations, provide a detailed picture of its structural flexibility and non-covalent interactions, which are crucial for understanding its reactivity and physical properties.
Conformational Landscape of Allyl Pentyl Sulfide
Computational studies, analogous to those performed on similar molecules like allyl ethyl sulfide, have elucidated the complex conformational energy landscape of allyl pentyl sulfide. nih.gov Due to the rotational freedom around its single bonds, allyl pentyl sulfide can adopt numerous conformations. Theoretical calculations, typically employing density functional theory (DFT), are used to identify the stable conformers and the energy barriers for their interconversion.
Table 1: Calculated Relative Energies and Dipole Moments of Stable Allyl Pentyl Sulfide Conformers
| Conformer | Relative Energy (kJ/mol) | Dipole Moment (D) |
| APS-1 | 0.00 | 1.35 |
| APS-2 | 2.15 | 1.48 |
| APS-3 | 4.78 | 1.21 |
| APS-4 | 6.92 | 1.55 |
Note: The data presented are hypothetical and derived from computational trends observed for analogous sulfide compounds. They serve to illustrate the expected conformational diversity.
The lowest energy conformer, APS-1 , represents the most populated state at equilibrium. Higher energy conformers, while less abundant, can be accessed through thermal fluctuations and may play a significant role in the chemical reactivity of the molecule by presenting different steric and electronic profiles.
Intermolecular Interaction Profile
In condensed phases, the behavior of allyl pentyl sulfide is significantly influenced by its interactions with neighboring molecules. MD simulations can model these interactions, providing a dynamic view of the liquid structure and solvation properties. The primary intermolecular forces at play include:
Van der Waals Forces: As a non-polar molecule with flexible alkyl chains, London dispersion forces are the dominant attractive interactions. The extensive surface area of the pentyl group contributes significantly to these interactions.
Weak Hydrogen Bonds: The sulfur atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor. In protic solvents or in the presence of other suitable donors, C-H···S interactions can occur, influencing the local molecular ordering.
Computational methods like the non-covalent interaction (NCI) analysis can be employed to visualize and characterize these weak interactions. nih.gov These analyses reveal regions of attractive and repulsive interactions between molecules, highlighting the importance of dispersion forces in the stabilization of molecular aggregates.
Table 2: Key Intermolecular Interaction Energies for an Allyl Pentyl Sulfide Dimer
| Interaction Type | Energy (kJ/mol) |
| London Dispersion | -15.8 |
| Dipole-Dipole | -3.2 |
| C-H···S Interactions | -1.5 |
| Total Interaction Energy | -20.5 |
Note: This data is illustrative, based on general principles of intermolecular interactions for similar organosulfur compounds.
Molecular dynamics simulations provide invaluable, atomistic-level insights into the conformational dynamics and intermolecular interactions of allyl pentyl sulfide. This understanding is fundamental for predicting its physical properties, such as boiling point and viscosity, and for rationalizing its behavior in complex chemical environments, thereby bridging the gap between molecular structure and macroscopic properties.
Advanced Analytical Methodologies for Allyl Pentyl Sulfide Characterization and Detection
Chromatographic Separation Techniques
Chromatography is fundamental to isolating allyl pentyl sulfide (B99878) from complex mixtures and determining its purity. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the compound and its related substances.
Gas chromatography is a highly effective technique for the analysis of volatile sulfur compounds like allyl pentyl sulfide. It is the preferred method for assessing the purity of a sample and for quantification. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
For purity assessment, a high-resolution capillary column, such as one with a DB-5 or similar non-polar stationary phase, is typically employed. The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. Compounds are separated based on their boiling points and interaction with the stationary phase. The purity of allyl pentyl sulfide can be determined by integrating the peak area of the analyte relative to the total area of all detected peaks.
Quantification is often achieved using a detector with high sensitivity and selectivity for sulfur compounds. While a Flame Ionization Detector (FID) is broadly applicable, a Sulfur Chemiluminescence Detector (SCD) offers superior selectivity and sensitivity, capable of detecting sulfur compounds at the picogram level. nih.govnih.gov This specificity is crucial as it minimizes interference from co-eluting non-sulfur-containing compounds. scholaris.ca
Table 1: Illustrative Gas Chromatography (GC) Parameters for Allyl Pentyl Sulfide Analysis
| Parameter | Typical Setting |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms) |
| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL (split or splitless mode) |
High-Performance Liquid Chromatography (HPLC) is a complementary technique used for analyzing less volatile impurities or degradation products that may be present alongside allyl pentyl sulfide. It is particularly useful for compounds that are thermally unstable and cannot be analyzed by GC. tandfonline.com Reversed-phase HPLC is the most common mode for this type of analysis.
In this technique, a liquid mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to carry the sample through a column packed with a non-polar stationary phase (e.g., C18). rsc.orgnih.gov Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. A Photo-Diode Array (PDA) detector is often used, which can provide spectral information to aid in peak identification. tandfonline.com Validation of HPLC methods for sulfur compounds typically demonstrates excellent linearity, precision, and accuracy. tandfonline.comresearchgate.net
Table 2: General High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Typical Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detector | UV/Photo-Diode Array (PDA) at 210 nm |
| Injection Volume | 10-20 µL |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of allyl pentyl sulfide. These techniques probe the molecular structure at the atomic and functional group levels.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of allyl pentyl sulfide. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For allyl pentyl sulfide (CH₂=CHCH₂-S-CH₂CH₂CH₂CH₂CH₃), distinct signals are expected for the allyl group's vinyl and allylic protons, as well as for the different methylene (B1212753) groups and the terminal methyl group of the pentyl chain. researchgate.net
¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. The spectrum would display unique signals for the sp² carbons of the double bond, the sp³ carbons of the allyl and pentyl chains adjacent to the sulfur atom, and the remaining alkyl carbons. chemicalbook.com
Table 3: Predicted ¹H NMR Spectral Data for Allyl Pentyl Sulfide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₂=CH- | 5.70 - 5.90 | ddt (doublet of doublets of triplets) |
| CH₂=CH- | 5.05 - 5.20 | m (multiplet) |
| =CH-CH₂-S- | 3.10 - 3.25 | d (doublet) |
| -S-CH₂-C₄H₉ | 2.45 - 2.60 | t (triplet) |
| -S-CH₂-CH₂- | 1.50 - 1.65 | quintet |
| -(CH₂)₂-CH₂- | 1.30 - 1.45 | m (multiplet) |
| -CH₂-CH₃ | 1.20 - 1.30 | sextet |
| -CH₃ | 0.85 - 0.95 | t (triplet) |
Table 4: Predicted ¹³C NMR Spectral Data for Allyl Pentyl Sulfide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₂=CH- | 134.0 - 135.0 |
| CH₂=CH- | 116.0 - 117.0 |
| =CH-CH₂-S- | 35.0 - 36.0 |
| -S-CH₂-C₄H₉ | 31.0 - 32.0 |
| -S-CH₂-CH₂- | 30.0 - 31.0 |
| -(CH₂)₂-CH₂- | 28.0 - 29.0 |
| -CH₂-CH₃ | 22.0 - 23.0 |
| -CH₃ | 13.5 - 14.5 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For allyl pentyl sulfide, key absorption bands would confirm the presence of the C=C double bond (around 1640 cm⁻¹), sp² C-H bonds (above 3000 cm⁻¹), sp³ C-H bonds (below 3000 cm⁻¹), and the C-S bond (typically a weaker band in the 600-800 cm⁻¹ region). nist.gov
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. mdpi.com It is particularly effective for detecting non-polar bonds. The C=C and C-S bonds in allyl pentyl sulfide would produce characteristic Raman signals. The C-S stretching vibration typically appears in the 600-750 cm⁻¹ range, and S-S bonds, if present as an impurity, give a strong signal around 430-470 cm⁻¹. researchgate.net
Table 5: Key Vibrational Modes for Allyl Pentyl Sulfide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| =C-H (Vinyl) | Stretching | 3010 - 3095 | IR, Raman |
| -C-H (Alkyl) | Stretching | 2850 - 2960 | IR, Raman |
| C=C (Alkene) | Stretching | 1640 - 1680 | IR, Raman |
| C-S (Sulfide) | Stretching | 600 - 800 | IR, Raman |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identifying and quantifying compounds.
Upon ionization, typically through electron impact (EI), the allyl pentyl sulfide molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (144.28 g/mol ). healthdata.gov This molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern serves as a molecular fingerprint. For allyl sulfides, a dominant fragmentation pathway involves the cleavage of the C-S bond to form the highly stable allyl cation (C₃H₅⁺) at m/z 41. researchgate.netfmach.it Other significant fragments would arise from cleavage of the pentyl chain and the sulfur-carbon bonds. acs.org
Table 6: Predicted Key Fragments in the Mass Spectrum of Allyl Pentyl Sulfide
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 144 | Molecular Ion [M]⁺• | [C₈H₁₆S]⁺• |
| 103 | [M - C₃H₅]⁺ | [C₅H₁₁S]⁺ |
| 73 | [M - C₅H₁₁]⁺ | [C₃H₅S]⁺ |
| 71 | Pentyl cation | [C₅H₁₁]⁺ |
| 41 | Allyl cation | [C₃H₅]⁺ |
Hyphenated Techniques in Complex Mixture Analysis
The characterization and detection of specific volatile sulfur compounds like allyl pentyl sulfide, particularly within intricate matrices such as food, environmental, or biological samples, necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for achieving the required selectivity and sensitivity.
GC-MS and LC-MS for Trace Analysis and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds such as allyl pentyl sulfide. This technique combines the high-resolution separation of gas chromatography with the precise detection and identification capabilities of mass spectrometry.
In the context of allyl pentyl sulfide, its volatile nature makes it an ideal candidate for GC-based separation. The analysis typically involves the injection of a sample into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
Following separation, the eluted allyl pentyl sulfide enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification. The electron ionization (EI) mass spectrum of allyl pentyl sulfide would be expected to show a molecular ion peak (M+) at m/z 144, corresponding to its molecular weight amazonaws.com.
Research on the synthesis of allyl pentyl sulfide has utilized GC and high-resolution mass spectrometry (HRMS) for its characterization. In one study, the compound was described as a colorless liquid and its identity was confirmed using various spectroscopic methods, including mass spectrometry amazonaws.com. The table below summarizes the key analytical parameters reported in the literature for the characterization of allyl pentyl sulfide.
Interactive Data Table: Analytical Characterization of Allyl Pentyl sulfide
| Analytical Technique | Parameter | Value | Reference |
| Gas-Liquid Chromatography (GLC) | Column | Silicone SE-30 | amazonaws.com |
| Mass Spectrometry (MS) | Ionization Mode | Electron Ionization (EI) | amazonaws.com |
| Molecular Ion (M+) | m/z 144 | amazonaws.com | |
| High-Resolution Mass Spectrometry (HRMS) | Method | Not Specified | amazonaws.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Currently, there is a notable lack of specific research applying Liquid Chromatography-Mass Spectrometry (LC-MS) to the analysis of allyl pentyl sulfide. This is likely due to the compound's high volatility and nonpolar nature, which make it more amenable to GC-MS analysis. LC-MS is typically employed for the analysis of less volatile, more polar, and thermally labile compounds.
However, for the purpose of metabolite profiling, LC-MS could potentially be a valuable tool. If allyl pentyl sulfide undergoes metabolic transformation in a biological system, its metabolites are likely to be more polar and less volatile, making them suitable for LC-MS analysis. For instance, metabolic pathways could introduce hydroxyl groups or involve conjugation with molecules like glutathione (B108866), resulting in metabolites that are readily separable by liquid chromatography. At present, specific metabolite profiling studies for allyl pentyl sulfide have not been reported in the available scientific literature.
GC-Olfactometry (GC-O) for Aroma-Related Research (if applicable)
Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation capabilities of gas chromatography with human sensory perception wikipedia.org. In GC-O, the effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer) and the other to a sniffing port, where a trained sensory panelist can detect and describe the odor of the eluting compounds glsciences.eumdpi.com.
Biological and Biochemical Interactions of Allyl Pentyl Sulfide at a Molecular Level
Mechanistic Studies of Enzyme Modulation and Inhibition
Allyl sulfides are known to interact with and modulate the activity of various enzymes, playing a crucial role in cellular homeostasis and detoxification.
The reactivity of allyl sulfides is largely attributed to their sulfur atoms, which can readily interact with thiol (-SH) groups present in molecules like the antioxidant glutathione (B108866) (GSH) and in the active sites of numerous enzymes. This interaction can lead to the modification of protein function and the modulation of redox-sensitive cellular pathways.
Diallyl disulfide (DADS) and diallyl trisulfide (DATS) are known to react with intracellular thiols, such as GSH, through a thiol-disulfide exchange reaction. This can lead to the formation of mixed disulfides and allyl perthiols. researchgate.net This interaction is significant as it can alter the intracellular redox state by depleting the pool of reduced GSH. researchgate.net The interaction of DADS and DATS with GSH can also lead to the release of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles. mdpi.com The number of sulfur atoms in the allyl sulfide molecule appears to correlate with its reactivity and biological effect. nih.gov
Furthermore, allyl sulfides can modulate the activity of thiol-dependent enzymes. For instance, DADS and DATS have been shown to increase the activity of glutathione S-transferase (GST), a key enzyme in the detoxification of xenobiotics. nih.gov Conversely, DATS has been observed to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme with a critical sulfhydryl group in its active site. nih.gov These interactions highlight the capacity of allyl sulfides to directly influence enzymatic processes through their reactivity with thiol groups.
Molecular docking and enzyme kinetics studies have provided quantitative insights into the inhibitory effects of allyl sulfides on specific enzymes. A notable target of diallyl sulfide (DAS) is Cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics and procarcinogens.
Enzyme kinetics studies have demonstrated that DAS acts as a competitive inhibitor of CYP2E1. nih.gov Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. youtube.comyoutube.com The inhibitory potency of DAS and its analogs against CYP2E1 has been quantified through parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). A lower Kᵢ value indicates a stronger binding affinity of the inhibitor to the enzyme.
| Compound | IC₅₀ (μmol/L) | Kᵢ (μmol/L) | Type of Inhibition |
|---|---|---|---|
| Diallyl Sulfide (DAS) | 17.3 ± 1.1 | 6.3 ± 1.0 | Competitive |
| Diallyl Ether | 6.3 | 3.1 | Competitive |
| Allyl Methyl Sulfide | 11.4 | 4.4 | Competitive |
Data derived from kinetic characterizations of diallyl sulfide analogs. nih.govnih.gov
These studies reveal that structural modifications to the allyl sulfide molecule can influence its inhibitory activity against CYP2E1. For instance, diallyl ether and allyl methyl sulfide, which are structurally similar to DAS, exhibit lower Kᵢ and IC₅₀ values, indicating more potent inhibition. nih.govnih.gov
Elucidation of Cellular Pathway Interventions
Allyl sulfides can intervene in various cellular pathways, primarily by modulating the intracellular redox environment and affecting key signaling molecules.
Allyl sulfides can act as both pro-oxidants and antioxidants, depending on their structure, concentration, and the cellular context. Their ability to generate reactive oxygen species (ROS) is a key mechanism underlying some of their biological effects. researchgate.net
Diallyl trisulfide (DATS) has been shown to induce oxidative stress by increasing intracellular ROS levels. nih.govacs.org This pro-oxidant activity can be attributed to the reaction of DATS with intracellular thiols, leading to the generation of superoxide anions and hydrogen peroxide. researchgate.net The depletion of the cellular antioxidant glutathione (GSH) further contributes to this pro-oxidant state. researchgate.net
Conversely, under certain conditions, allyl sulfides can enhance the cellular antioxidant defense system. Diallyl sulfide (DAS) has been shown to increase the activities of several antioxidant enzymes, including glutathione S-transferase, glutathione reductase, and catalase, and to improve the GSH/GSSG ratio. acs.org This dual role in modulating redox status highlights the complexity of allyl sulfide interactions within the cell.
The modulation of intracellular redox status by allyl sulfides can trigger various signaling pathways that regulate cell fate, including cell cycle progression and apoptosis.
p53 Pathway: Diallyl sulfide (DAS) has been shown to induce cell cycle arrest and apoptosis through the activation of the p53 signaling pathway. nih.govnih.gov Treatment with DAS can lead to an increased expression of p53, which in turn upregulates the expression of cell cycle inhibitors like p21 and p27, leading to G0/G1 phase arrest. nih.gov The activation of the p53 pathway can also initiate the mitochondrial apoptotic cascade. nih.gov
Nrf2 Signaling Pathway: The Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. Diallyl sulfide (DAS) can activate this pathway, leading to the nuclear translocation of Nrf2. acs.orgnih.govacs.org In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of genes encoding for antioxidant and phase II detoxification enzymes, thereby upregulating their expression. frontiersin.org This activation can be mediated through the ERK/p38 signaling pathway. acs.orgnih.gov Diallyl trisulfide (DATS) has also been found to upregulate the PI3K/Akt/Nrf2 pathway, enhancing the expression of antioxidant enzymes. nih.gov
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes. Diallyl disulfide (DADS) has been shown to downregulate the MEK-ERK signaling pathway, which is a component of the MAPK cascade. frontiersin.org
Biotransformation and Metabolic Pathways of Allyl Pentyl Sulfide
While the specific metabolic fate of allyl pentyl sulfide has not been detailed, the biotransformation of diallyl sulfide (DAS) and diallyl disulfide (DADS) in hepatocytes provides a likely model for its metabolism.
The metabolism of DADS primarily yields allyl mercaptan (AM) and allyl methyl sulfide (AMS). nih.gov Similarly, AMS is also a metabolite of DAS. nih.gov Further in vivo studies in rats have identified additional metabolites of DADS, including allyl methyl sulfoxide (B87167) (AMSO) and allyl methyl sulfone (AMSO₂). researchgate.net The metabolism of DADS to allicin in human liver microsomes is predominantly catalyzed by CYP2E1. nih.gov
The proposed metabolic pathway involves the initial conversion of DADS to AM, which is then methylated to form AMS. AMS can be further oxidized to AMSO and AMSO₂. researchgate.net
| Parent Compound | Primary Metabolites | Secondary Metabolites |
|---|---|---|
| Diallyl Disulfide (DADS) | Allyl Mercaptan (AM), Allyl Methyl Sulfide (AMS) | Allyl Methyl Sulfoxide (AMSO), Allyl Methyl Sulfone (AMSO₂) |
| Diallyl Sulfide (DAS) | Allyl Methyl Sulfide (AMS) | - |
Data compiled from studies on the metabolism of DADS and DAS in rat hepatocytes and in vivo. nih.govresearchgate.net
Enzymatic Oxidation, Reduction, and Conjugation Processes
The enzymatic metabolism of allyl pentyl sulfide is presumed to follow pathways established for other analogous thioethers. These processes are primarily mediated by cytochrome P450 (CYP) enzymes and glutathione S-transferases (GSTs).
Enzymatic Oxidation:
The sulfur atom in allyl pentyl sulfide is a primary target for enzymatic oxidation. This process is mainly catalyzed by cytochrome P450 monooxygenases, leading to the formation of more polar metabolites. The initial oxidation results in the formation of a sulfoxide, which can be further oxidized to a sulfone. This two-step oxidation is a common metabolic pathway for many sulfides. masterorganicchemistry.com Additionally, the allyl and pentyl groups are susceptible to hydroxylation, another common CYP-mediated reaction, which introduces a hydroxyl group, further increasing the compound's polarity.
Enzymatic Reduction:
Conjugation Processes:
Conjugation with glutathione (GSH) is a critical detoxification pathway for electrophilic compounds, including those with an allyl group. nih.govencyclopedia.pub The allyl group of allyl pentyl sulfide can be targeted for conjugation with GSH, a reaction catalyzed by glutathione S-transferases (GSTs). washington.edu This process involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of the allyl group, leading to the formation of a glutathione conjugate. This conjugate is then further metabolized through the mercapturic acid pathway, which involves sequential cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid derivative that is readily excreted in urine. nih.gov
Table 1: Potential Enzymatic Reactions in the Metabolism of Allyl Pentyl Sulfide
| Reaction Type | Enzyme Family | Potential Substrate | Potential Product(s) |
| S-Oxidation | Cytochrome P450 (CYP) | Allyl pentyl sulfide | Allyl pentyl sulfoxide |
| S-Oxidation | Cytochrome P450 (CYP) | Allyl pentyl sulfoxide | Allyl pentyl sulfone |
| Allylic Hydroxylation | Cytochrome P450 (CYP) | Allyl pentyl sulfide | Hydroxy-allyl pentyl sulfide isomers |
| Alkyl Hydroxylation | Cytochrome P450 (CYP) | Allyl pentyl sulfide | Hydroxy-pentyl allyl sulfide isomers |
| Glutathione Conjugation | Glutathione S-Transferase (GST) | Allyl pentyl sulfide | S-(pentylthio)propyl-glutathione |
Identification and Characterization of In Vitro and In Vivo Metabolites
Direct experimental identification of in vitro and in vivo metabolites of allyl pentyl sulfide is limited in the scientific literature. However, based on the known metabolic pathways of structurally similar compounds, a profile of likely metabolites can be predicted.
In Vitro Metabolites:
In vitro studies using liver microsomes, which are rich in CYP enzymes, would be expected to produce oxidized metabolites. The primary metabolites would likely be:
Allyl pentyl sulfoxide: The initial product of S-oxidation.
Allyl pentyl sulfone: The product of further oxidation of the sulfoxide.
Hydroxylated derivatives: Various isomers resulting from the hydroxylation of the allyl and pentyl chains.
In Vivo Metabolites:
In vivo metabolism is more complex, involving both Phase I and Phase II reactions. Therefore, in addition to the oxidized metabolites observed in vitro, in vivo studies would be expected to identify conjugated metabolites. The major anticipated in vivo metabolites include:
Allyl pentyl sulfoxide and sulfone: As observed in vitro, these would be significant urinary metabolites.
Mercapturic acid derivative: The end product of the glutathione conjugation pathway, representing a major route of detoxification and excretion. This derivative would be formed from the initial glutathione conjugate through the actions of γ-glutamyltransferase, dipeptidases, and N-acetyltransferase. nih.gov
Table 2: Predicted Metabolites of Allyl Pentyl Sulfide
| Metabolite Class | Predicted Metabolite | Metabolic Pathway |
| Phase I (Oxidation) | Allyl pentyl sulfoxide | S-Oxidation |
| Allyl pentyl sulfone | S-Oxidation | |
| Hydroxylated allyl pentyl sulfide | C-Hydroxylation | |
| Phase II (Conjugation) | S-(pentylthio)propyl-glutathione | Glutathione Conjugation |
| S-(pentylthio)propyl-cysteine | Mercapturic Acid Pathway | |
| N-acetyl-S-(pentylthio)propyl-cysteine | Mercapturic Acid Pathway |
Applications of Allyl Pentyl Sulfide in Organic Synthesis and Material Science Precursors
Role as a Key Building Block in Advanced Organic Synthesis
While specific research directly detailing the extensive use of allyl pentyl sulfide (B99878) as a key building block is limited, the known reactivity of allyl sulfides in general provides a basis for its potential applications in advanced organic synthesis. The presence of both an allyl group and an alkyl sulfide moiety allows for a range of chemical transformations, making it a potentially valuable, though not widely documented, intermediate.
Intermediate in the Preparation of Other Specialty Chemicals and Pharmaceuticals
Theoretically, allyl pentyl sulfide can serve as a precursor to various specialty chemicals. The allyl group can undergo a variety of reactions, including addition, oxidation, and polymerization, while the sulfide linkage can be oxidized to sulfoxides and sulfones, which are important functional groups in many organic molecules. However, documented large-scale applications or specific pathways in the synthesis of pharmaceuticals involving allyl pentyl sulfide are not prevalent in publicly available scientific literature. Its role is more likely to be found in niche, small-scale syntheses or as part of broader research into the reactivity of asymmetric sulfides.
Ligand or Chiral Auxiliary in Catalytic Reactions
The sulfur atom in allyl pentyl sulfide possesses a lone pair of electrons, which allows it to act as a ligand and coordinate with transition metals. This property is fundamental to the design of catalysts. While there is extensive research on sulfur-containing ligands in catalysis, specific studies employing allyl pentyl sulfide for this purpose are not widely reported. The development of chiral versions of this molecule could theoretically allow it to function as a chiral auxiliary, guiding the stereochemical outcome of a reaction. However, this application remains largely in the realm of theoretical potential rather than established practice, with no significant research findings to date.
Contributions to Polymer Chemistry and Material Science as a Precursor
The applications of allyl sulfides in polymer chemistry are more broadly documented, and by extension, these applications can be extrapolated to allyl pentyl sulfide. The reactive allyl group is the key to its utility in this field.
Monomer in the Synthesis of Specialty Polymers and Copolymers
Allyl pentyl sulfide, containing a polymerizable allyl group, can theoretically be used as a monomer in the synthesis of specialty polymers. The resulting polymers would have a poly(allyl pentyl sulfide) backbone, with the pentyl sulfide group as a pendant. The properties of such a polymer would be influenced by the long alkyl chain, potentially imparting hydrophobicity and flexibility. It could also be used as a comonomer, where it is copolymerized with other monomers to tailor the properties of the final material. Research in the broader field of poly(allyl sulfide)s suggests potential applications in areas such as specialty coatings and materials with unique refractive or thermal properties. However, specific data on polymers derived exclusively from allyl pentyl sulfide is scarce.
Future Perspectives and Emerging Research Directions for Allyl Pentyl Sulfide
Exploration of Novel Catalytic Systems for Enhanced Synthesis
The synthesis of thioethers, including allyl pentyl sulfide (B99878), has traditionally relied on methods that are now being superseded by more advanced catalytic approaches. The future of its synthesis lies in the development of novel catalytic systems that offer higher efficiency, milder reaction conditions, and greater substrate tolerance.
One of the most promising areas is the continued advancement of transition-metal-catalyzed dehydrative thioetherification, which couples alcohols and thiols. chemrevlett.com This method is highly atom-economical, producing water as the only byproduct. Research is focused on expanding the portfolio of metal catalysts beyond traditional palladium and copper systems to include more abundant and less toxic metals like nickel, zinc, and gallium. chemrevlett.comresearchgate.net For instance, nickel nanoparticles have been shown to effectively catalyze the dehydrative C–S coupling of alcohols with thiols under ambient conditions. chemrevlett.com Similarly, catalysts like ZnI2 and Ga(OTf)3 have demonstrated high efficacy for producing various thioethers in moderate to high yields. chemrevlett.com
Another frontier is the development of biocatalytic methods. Engineered enzymes, such as variants of sperm whale myoglobin, have been shown to catalyze synthetically valuable C-C bond-forming reactions involving allylic sulfides, like the Doyle–Kirmse reaction. rochester.edu This reaction proceeds through a chemrevlett.comchemaxon.com-sigmatropic rearrangement of a sulfur ylide intermediate. rochester.edu Applying such biocatalytic strategies to the synthesis of allyl pentyl sulfide could offer unparalleled selectivity and sustainability.
Future research will likely focus on designing catalysts that are not only highly active but also reusable and operate under solvent-free or aqueous conditions, further enhancing the green credentials of the synthesis. pharmatutor.orgthieme-connect.com
| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |
|---|---|---|---|
| Transition Metal | Nickel Nanoparticles | Dehydrative C–S Coupling | Operates under ambient conditions. chemrevlett.com |
| Transition Metal | ZnI2 | Dehydrative Thioetherification | Inexpensive catalyst, moderate to high yields. chemrevlett.com |
| Transition Metal | Ga(OTf)3 | Dehydrative Thioetherification | Effective for heteroaryl-benzyl/allyl thioethers. chemrevlett.com |
| Transition Metal | Palladium Complexes | Migita Coupling | Well-established for C-S cross-coupling. thieme-connect.de |
| Biocatalyst | Engineered Myoglobin | Doyle–Kirmse Reaction | High efficiency and potential for enantioselectivity. rochester.edu |
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous-flow systems, which offer significant advantages in terms of safety, control, reproducibility, and scalability. mdpi.comrsc.org The integration of allyl pentyl sulfide synthesis into flow chemistry and automated platforms represents a significant area for future development.
Continuous-flow (CF) systems provide enhanced mixing, heat transfer, and precise control over reaction parameters, which can lead to higher yields and purities. mdpi.com For organosulfur compounds, CF has been successfully applied to the synthesis of thioureas and sulfonyl chlorides, demonstrating its versatility. mdpi.comrsc.org Such platforms are particularly advantageous for handling hazardous reagents or highly exothermic reactions safely. rsc.org The synthesis of allyl pentyl sulfide could be adapted to a flow process, allowing for rapid optimization of reaction conditions (temperature, pressure, residence time) and facilitating scale-up without extensive re-optimization. syrris.com
Furthermore, automated synthesis platforms can be combined with flow chemistry to create powerful systems for generating libraries of compounds for research and development. labmanager.com These automated systems can perform multiple experiments with various reagents under different conditions, significantly accelerating the discovery of new synthetic routes or novel derivatives of allyl pentyl sulfide. syrris.comlabmanager.com The use of intuitive control software allows for real-time monitoring and data logging, streamlining the entire research workflow. labmanager.com The ultimate goal is the creation of "design-make-test-analyze" cycles, where artificial intelligence and machine learning algorithms guide the synthesis and testing of new molecules in a closed-loop system. chimia.ch
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with exothermic reactions or hazardous materials due to large volumes. | Inherently safer due to small reactor volumes and better heat dissipation. rsc.org |
| Control | Less precise control over temperature and mixing. | Precise regulation of reaction conditions (temperature, pressure, time). mdpi.com |
| Scalability | Often requires significant re-optimization. | Direct scalability by running the system for longer periods. syrris.com |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent conditions. mdpi.com |
| Automation | More complex to fully automate multi-step processes. | Easily integrated with automated liquid handlers and purification modules. labmanager.com |
Advanced Computational Modeling for Predictive Research and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. nih.gov For allyl pentyl sulfide, advanced computational modeling offers a pathway to predict its properties, understand its reactivity, and design optimized synthetic strategies without costly and time-consuming trial-and-error experimentation.
DFT calculations can be employed to investigate the structural and electronic properties of allyl pentyl sulfide. This includes determining its conformational dynamics and predicting spectroscopic data, such as NMR chemical shifts, which can aid in structural verification. chemaxon.comresearchgate.net Such computational methods have been successfully used to study the thioether-sulfoxide-sulfone oxidation ladder, a crucial transformation for organosulfur compounds. chemaxon.com
Moreover, computational modeling is critical for elucidating reaction mechanisms. For instance, quantum-chemical studies have been used to analyze the thermal transformation routes of the related allyl phenyl sulfide. researchgate.net By applying these methods to allyl pentyl sulfide, researchers can calculate activation energies and map potential energy surfaces for various synthetic reactions. This knowledge can guide the selection of optimal catalysts and reaction conditions. DFT can also be used to study the adsorption and interaction of organosulfur compounds with surfaces, which is relevant for applications in materials science and catalysis. figshare.com
| Computational Method | Application for Allyl Pentyl Sulfide | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization & Conformation Analysis | Prediction of the most stable 3D structure and its dynamic behavior. chemaxon.com |
| DFT-GIAO | NMR Chemical Shift Prediction | Aid in experimental structure confirmation and analysis of complex mixtures. researchgate.net |
| Quantum Chemistry (e.g., B3PW91) | Reaction Mechanism & Energy Profile Calculation | Understanding reaction pathways and identifying rate-limiting steps for synthesis optimization. researchgate.net |
| DFT with Solvation Models | Analysis of Reactivity in Different Media | Predicting how solvents influence reaction outcomes and antiradical activity. mdpi.com |
| Molecular Docking | Studying Interactions with Biological Targets | Hypothesizing potential bioactivity based on binding affinity to enzymes or receptors. hu.edu.jo |
Unexplored Mechanistic Pathways in Fundamental Chemical and Biological Systems
While the synthesis of thioethers is well-established, many of the nuanced mechanistic details, especially for specific molecules like allyl pentyl sulfide, remain to be explored. Future research will likely delve into these unexplored pathways to gain a more fundamental understanding of its chemical and biological behavior.
In chemical systems, a key area of investigation is the radical chemistry of allyl sulfides. Allyl sulfides can participate in addition-fragmentation transfer (AFT) reactions, which involve the formation of thiyl radicals. researchgate.net Understanding the kinetics and thermodynamics of these radical processes for allyl pentyl sulfide could enable its use in novel polymer chemistries, such as creating recyclable materials or self-healing polymers. researchgate.net Another area is its atmospheric chemistry. The OH-initiated oxidation of related compounds like allyl methyl sulfide has been shown to be a complex process involving multiple rearrangement and decomposition pathways. rsc.org A detailed mechanistic study of allyl pentyl sulfide's photooxidation would be crucial for understanding its environmental fate and impact.
In biological systems, the mechanisms by which organosulfur compounds from plants like garlic exert their effects are a topic of intense research. nih.gov These compounds are known to modulate the glutathione (B108866) redox cycle and inhibit NF-κB activation. nih.gov Future studies could explore whether allyl pentyl sulfide interacts with specific cellular targets, such as enzymes or signaling proteins. Given that many allyl sulfides exhibit bioactivity, investigating the metabolic pathways of allyl pentyl sulfide in biological systems could reveal new therapeutic or toxicological properties.
Sustainable and Circular Economy Approaches in the Production and Utilization of Organosulfur Compounds
The principles of sustainability and the circular economy are becoming central to the chemical industry. mdpi.com Future research on allyl pentyl sulfide will increasingly focus on integrating these principles into its entire life cycle, from production to end-of-life.
For sustainable production, a major goal is to move away from petroleum-based feedstocks. Research into the biosynthesis of organosulfur compounds in plants and microbes offers a path toward renewable production. hu.edu.jonih.gov Another approach is the development of electrochemical synthesis methods powered by renewable energy, which provides a green alternative for creating C-S bonds. researchgate.net There is also a continuous drive to replace catalysts based on precious metals like palladium with those based on abundant, inexpensive, and non-toxic base metals. acsgcipr.org
From a circular economy perspective, the focus is on valorizing waste streams and designing products for reuse or recycling. mdpi.com One innovative approach involves using inverse vulcanization, a process that copolymerizes elemental sulfur (a byproduct of the petroleum industry) with unsaturated organic molecules. rsc.org Garlic essential oil, which is rich in allyl sulfides, has been shown to initiate this polymerization, creating renewable sulfur-based materials. rsc.org This suggests that allyl pentyl sulfide could potentially be used as a comonomer in creating novel, recyclable polysulfides. Furthermore, developing methods for microbial sulfur recovery from industrial wastewater could provide a sustainable source of sulfur for chemical synthesis, closing the loop on this essential element. researchgate.netopenaccessgovernment.org
Q & A
Basic: What are the recommended methods for synthesizing and characterizing allyl pentyl sulfide in a laboratory setting?
Answer:
Synthesis of allyl pentyl sulfide typically involves nucleophilic substitution or thiol-ene "click" chemistry. Key steps include:
- Reagent selection : Use pentanethiol and allyl halides (e.g., allyl bromide) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation of the thiol .
- Purification : Distillation or column chromatography to isolate the product, followed by purity verification via gas chromatography (GC) or HPLC .
- Characterization :
- NMR : Analyze H and C spectra to confirm sulfur bonding and alkyl chain integration (e.g., δ ~2.5–3.5 ppm for allyl-S protons) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Physical properties : Compare experimental data (e.g., refractive index: 1.472–1.478) with literature values from NIST .
Basic: Which analytical techniques are most reliable for quantifying allyl pentyl sulfide in complex mixtures?
Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Ideal for volatile sulfur compounds; use a polar column (e.g., DB-WAX) to resolve co-eluting species. Calibrate with certified reference standards .
- NMR spectroscopy : Employ H NMR with internal standards (e.g., TMS) for quantitative analysis of mixtures .
- Refractometry : Validate purity using refractive index measurements, ensuring consistency with NIST-reported values (e.g., 1.472–1.478) .
- Challenges : Account for sulfur’s reactivity by stabilizing samples with antioxidants (e.g., BHT) to prevent oxidation artifacts .
Advanced: How can factorial design optimize experimental parameters for studying allyl pentyl sulfide’s reactivity under varying conditions?
Answer:
A 2 factorial design is effective for evaluating interactions between variables (e.g., temperature, catalyst concentration, solvent polarity):
- Variable selection : Prioritize factors impacting reaction yield (e.g., temperature: 25–60°C; catalyst loading: 1–5 mol%) .
- Response surface methodology (RSM) : Model non-linear relationships to identify optimal conditions for maximum product formation .
- Validation : Replicate center-point runs to assess reproducibility and model accuracy .
- Example : A study might reveal that elevated temperatures disproportionately degrade allyl pentyl sulfide in acidic media, necessitating pH-controlled environments .
Advanced: How should researchers resolve contradictions in reported physicochemical properties of allyl pentyl sulfide?
Answer:
- Error source analysis : Compare methodologies across studies. For example, refractive index discrepancies (e.g., 1.472 vs. 1.478) may arise from calibration differences or impurities .
- Standardization : Adopt IUPAC guidelines for measurements (e.g., controlled humidity for density determinations) .
- Replication : Independently reproduce key experiments (e.g., boiling point determination) using high-purity samples and traceable instruments .
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., NIST, Beilstein Journal) to establish consensus values .
Advanced: What theoretical frameworks guide mechanistic studies of allyl pentyl sulfide’s antioxidant or catalytic activity?
Answer:
- Radical scavenging mechanisms : Apply density functional theory (DFT) to model hydrogen atom transfer (HAT) or single-electron transfer (SET) pathways, correlating bond dissociation energies (BDEs) with experimental antioxidant assays .
- Thiol-disulfide exchange kinetics : Use Eyring equation-derived activation parameters to explain nucleophilic substitution rates in catalytic cycles .
- Case study : In Eremurus spectabilis extracts, sulfur compounds like diallyl sulfide (DAS) exhibit superior antioxidant activity due to conjugated double bonds stabilizing radical intermediates .
Advanced: How can researchers design bioactivity studies to evaluate allyl pentyl sulfide’s potential pharmacological effects?
Answer:
- In vitro assays :
- Controls : Include positive controls (e.g., ascorbic acid for antioxidants) and validate solvent compatibility (e.g., DMSO ≤0.1% v/v) .
- Data interpretation : Normalize results to molar concentrations and report uncertainties (e.g., ±SD from triplicate runs) .
Advanced: What strategies ensure rigorous literature reviews when identifying research gaps for allyl pentyl sulfide?
Answer:
- Database selection : Prioritize Scopus, Web of Science, and ACS Publications for peer-reviewed studies .
- Keyword optimization : Combine terms (e.g., “allyl pentyl sulfide” AND “kinetics” NOT “industrial”) to exclude non-academic sources .
- Critical appraisal : Evaluate methodological rigor—e.g., reject studies lacking purity validation (e.g., NMR ≤95%) or proper statistical analysis .
- Gap identification : Flag understudied areas (e.g., environmental degradation pathways or enantioselective synthesis) .
Advanced: What reporting standards are essential for publishing allyl pentyl sulfide research in high-impact journals?
Answer:
- Data transparency :
- Ethical compliance : Disclose conflicts of interest and funding sources .
- Reproducibility : Provide step-by-step protocols for synthesis and characterization, adhering to Beilstein Journal’s experimental guidelines .
- Theoretical linkage : Explicitly connect findings to broader frameworks (e.g., sulfur chemistry’s role in green catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
